Xamoterol hemifumarate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(E)-but-2-enedioic acid;N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H25N3O5.C4H4O4/c2*20-13-1-3-15(4-2-13)24-12-14(21)11-17-5-6-18-16(22)19-7-9-23-10-8-19;5-3(6)1-2-4(7)8/h2*1-4,14,17,20-21H,5-12H2,(H,18,22);1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVGROSOZBGOZ-WXXKFALUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C1COCCN1C(=O)NCCNCC(COC2=CC=C(C=C2)O)O.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H54N6O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501349036 | |
| Record name | Xamoterol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
794.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73210-73-8, 90730-93-1 | |
| Record name | Xamoterol fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073210738 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090730931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xamoterol fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501349036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis[N-[2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]morpholine-4-carboxamide] fumarate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.270 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | XAMOTEROL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N87007N668 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization for Research
Stereoselective Synthesis of Xamoterol (B1682282) Enantiomers for Pharmacological Probes
The biological activity of chiral drugs can vary significantly between enantiomers, making stereoselective synthesis essential for pharmacological studies. researchgate.net The separate synthesis of (R)- and (S)-xamoterol allows for the investigation of stereoselective interactions with receptors and transporters. acs.org
The synthesis of xamoterol enantiomers begins with a protected phenol (B47542) and a chiral epoxide. plos.org For (S)-xamoterol, the process involves the reaction of 4-(benzyloxy)phenol with (R)-epichlorohydrin to yield the epoxide (S)-6. plos.org This epoxide's ring is then opened by the amine N-(2-aminoethyl)morpholine-4-carboxamide, resulting in the benzylated intermediate (S)-7. plos.orgnih.gov The final step is the reductive removal of the benzyl (B1604629) protecting group using a palladium catalyst (Pd(OH)₂/C) under hydrogen pressure. plos.orgnih.gov The resulting (S)-xamoterol is then treated with fumaric acid to produce the stable hemifumarate salt. plos.orgnih.gov
The synthesis of (R)-xamoterol follows an analogous pathway, starting with (S)-epichlorohydrin to produce the corresponding (R)-enantiomer intermediates. plos.org These enantiomerically pure compounds serve as critical pharmacological probes to explore stereoselectivity in biological systems, such as in cell uptake mediated by organic cation transporters. acs.org
| Target Enantiomer | Chiral Precursor | Key Intermediate | Final Step |
|---|---|---|---|
| (S)-Xamoterol | (R)-Epichlorohydrin | (S)-N-(2-(3-(4-(benzyloxy)phenoxy)-2-hydroxypropylamino)ethyl)morpholine-4-carboxamide | Hydrogenation (Debenzylation) & Salt Formation |
| (R)-Xamoterol | (S)-Epichlorohydrin | (R)-N-(2-(3-(4-(benzyloxy)phenoxy)-2-hydroxypropylamino)ethyl)morpholine-4-carboxamide | Hydrogenation (Debenzylation) & Salt Formation |
Precursor Chemistry and Reaction Pathways for Xamoterol Hemifumarate Synthesis
The primary precursors for the synthesis are:
4-(Benzyloxy)phenol : This serves as the source of the 4-hydroxyphenoxy group, with the benzyl group acting as a temporary protecting group for the phenol's hydroxyl function. plos.org
Chiral Epichlorohydrin ((R)- or (S)-enantiomer) : This three-carbon molecule is the building block for the chiral 2-hydroxy-propyloxy linker. plos.org
N-(2-aminoethyl)morpholine-4-carboxamide : This compound forms the terminal side chain responsible for key interactions with the target receptor. plos.org It can be synthesized from precursors like tert-butyl 2-aminoethylcarbamate and morpholine-4-carbonyl chloride. plos.org
The reaction pathway involves the initial formation of a protected aryloxy-epoxide, followed by a nucleophilic substitution reaction where the amine precursor opens the epoxide ring. plos.orgnih.gov The final stage involves a deprotection step to reveal the free phenol, followed by salt formation with fumaric acid to yield the stable this compound. plos.orgnih.gov
| Precursor | Role in Synthesis |
|---|---|
| 4-(Benzyloxy)phenol | Forms the protected phenoxy head of the molecule |
| (R)- or (S)-Epichlorohydrin | Provides the chiral 3-carbon linker with a hydroxyl group |
| N-(2-aminoethyl)morpholine-4-carboxamide | Constitutes the terminal amino-carboxamide side chain |
| Fumaric Acid | Reacts with the final base to form the hemifumarate salt |
Structure-Activity Relationship (SAR) Studies from a Chemical Perspective
Structure-activity relationship (SAR) studies investigate how a molecule's chemical structure relates to its biological activity, guiding the design of more effective compounds. wikipedia.orgresearchgate.net For xamoterol, its high selectivity and partial agonist activity at the β₁-adrenoceptor are dictated by specific structural features. oup.comdrugbank.com
Key SAR insights for xamoterol include:
Aryloxypropanolamine Scaffold : Like many β-blockers, xamoterol is an aryloxypropanolamine. oup.com This general structure is fundamental for binding to β-adrenoceptors. oup.com
Para-Substitution on the Aromatic Ring : Substitution at the para-position (position 4) of the phenoxy ring with a substituent of a certain size is associated with β₁-selectivity. oup.com The 4-hydroxy group in xamoterol is a key feature.
Amine Side Chain : A secondary amine in the side chain is generally essential for receptor stimulation (agonist activity). oup.com The specific nature of the N-substituted side chain, -(2-(morpholine-4-carboxamido)ethyl), is critical for modulating its intrinsic sympathomimetic activity (partial agonism). oup.com
Lack of a meta-Hydroxyl Group : Xamoterol lacks a hydroxyl group at the meta-position (position 3) of the phenyl ring. This is a significant structural difference from non-selective agonists and contributes to its very low activity at β₂-adrenoceptors, thereby enhancing its β₁-selectivity. researchgate.net
Hydrophilicity : Xamoterol is a hydrophilic compound. wikipedia.org A strong negative correlation has been observed between lipophilicity and β₁-selectivity for β-adrenoceptor ligands, suggesting xamoterol's hydrophilicity contributes to its receptor preference. oup.com
The high β₁-selectivity of xamoterol is quantified by its pA₂ values, which measure antagonist potency.
| Receptor | pA₂ Value | Reference |
|---|---|---|
| β₁-adrenoceptor | 7.4 - 7.8 | tocris.com |
| β₂-adrenoceptor | 5.2 - 6.2 | tocris.com |
Analog Design and Derivatization for Receptor Binding Research
Analog design involves systematically modifying a lead compound's structure to enhance desired properties or to create chemical tools for research. plos.org In the case of xamoterol, analogs have been designed with the goal of maintaining high affinity for the β₁-adrenoceptor while improving other characteristics, such as the ability to cross the blood-brain barrier. plos.orgresearchgate.net
One research effort involved preparing a series of 18 xamoterol analogs to increase brain penetration for potential use in studying neurocognitive disorders. plos.org The general synthetic strategy for these analogs involved reacting various substituted phenols with (R)-2-(chloromethyl)oxirane to form a series of epoxides. plos.org These epoxides were then opened with N-(2-aminoethyl)morpholine-4-carboxamide to yield the final analogs. plos.org This approach allowed for the exploration of how different substituents on the phenyl ring affect both receptor binding and pharmacokinetic properties. plos.org These studies led to the identification of a derivative, STD-101-D1, which exhibited an improved efficacy and pharmacokinetic profile. researchgate.net
| Core Structure | Point of Derivatization | Example Modalities |
|---|---|---|
![]() | 'R' group on the phenyl ring | Introduction of fluoro, hydroxymethylene, and other groups to modify lipophilicity and polarity. plos.org |
Receptor Pharmacology and Molecular Mechanisms of Action
Beta-1 Adrenoceptor Binding Kinetics and Affinity Studies of Xamoterol (B1682282) Hemifumarate
Xamoterol hemifumarate is a selective partial agonist for the β1-adrenergic receptor (β1-AR). wikipedia.orgtocris.commedchemexpress.com Its selectivity for β1-adrenoceptors over β2-adrenoceptors has been demonstrated in various in vitro studies. nih.gov Radioligand binding assays have been instrumental in quantifying this selectivity. For instance, studies using [125I]-iodocyanopindolol displacement showed that xamoterol has a significantly higher affinity for β1-adrenoceptors in guinea-pig left atrial membrane preparations (pKD = 7.25) compared to β2-adrenoceptors in uterine membrane preparations (pKD = 5.24). nih.gov This translates to a pA2 value range of 7.4 to 7.8 at β1-adrenoceptors and 5.2 to 6.2 at β2-adrenoceptors. tocris.comnih.govrndsystems.com The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
The binding kinetics of xamoterol, which describe the rate of association and dissociation from the receptor, are crucial for its pharmacological profile. nih.gov Xamoterol's interaction with the β1-adrenoceptor is characterized by a distinct kinetic profile that allows for gradual receptor engagement and sustained signaling. scbt.com This is in contrast to full agonists which may have more rapid association and dissociation rates. nih.gov The molecular interactions underpinning this binding involve specific residues within the β1-adrenoceptor's binding pocket. While full agonists often form a hydrogen bond with asparagine at position 6.55, many partial agonists like xamoterol lack the necessary chemical group to form this bond, which may contribute to their partial efficacy. mdpi.com
It's noteworthy that the affinity of xamoterol for β-adrenoceptors can be influenced by the physiological state. In a study on lymphocytes from healthy volunteers and patients with heart failure, the baseline affinity (Kd) was lower in the patient group. jst.go.jp Following treatment with xamoterol, the Kd values increased significantly in both groups, suggesting a dynamic regulation of receptor affinity. jst.go.jp
Table 1: Binding Affinity of Xamoterol at Beta-Adrenoceptors
| Preparation | Radioligand | Parameter | Value |
|---|---|---|---|
| Guinea-pig left atrial membranes (β1) | [125I]-iodocyanopindolol | pKD | 7.25 nih.gov |
| Guinea-pig uterine membranes (β2) | [125I]-iodocyanopindolol | pKD | 5.24 nih.gov |
| β1-adrenoceptors | pA2 | 7.4 - 7.8 nih.govrndsystems.com |
Partial Agonism and Intrinsic Sympathomimetic Activity Research
Xamoterol is classified as a β1-adrenoceptor partial agonist, meaning it produces a submaximal response compared to a full agonist like isoprenaline. wikipedia.orgnih.govplos.org This property is also referred to as intrinsic sympathomimetic activity (ISA). nih.govnih.govtandfonline.com The level of ISA for xamoterol is estimated to be around 45-50% of that of a full agonist. wikipedia.orgnih.gov
The partial agonism of xamoterol has been demonstrated in various cardiac preparations. In vitro studies on guinea-pig, rat, and cat atria showed that xamoterol produced weak positive chronotropic (heart rate) effects, with an intrinsic activity of less than 0.55 compared to isoprenaline (which is considered to have an intrinsic activity of 1). nih.gov Positive inotropic (contractility) effects were observed in driven left atria of cats but were absent in guinea-pig left atrial and right ventricular strip preparations. nih.gov This tissue-dependent variability in response is a characteristic feature of partial agonists. nih.gov
The clinical implication of this partial agonism is that xamoterol's effect is dependent on the level of underlying sympathetic tone. nih.govahajournals.org At rest or during low levels of sympathetic activity, xamoterol acts as an agonist, providing a modest increase in heart rate and contractility. nih.govnih.gov However, during periods of high sympathetic activity, such as strenuous exercise, it acts as an antagonist, blocking the effects of endogenous catecholamines like norepinephrine (B1679862). nih.govahajournals.org Studies in patients with left ventricular dysfunction have shown that xamoterol acts as a β1-agonist when plasma norepinephrine levels are below a certain threshold (approximately 400-500 pg/ml) and as an antagonist when levels are higher. nih.govahajournals.org
Intracellular Signaling Cascades Induced by this compound
Adenylate Cyclase Activation and Cyclic AMP (cAMP) Production
The binding of xamoterol to the β1-adrenoceptor initiates a cascade of intracellular signaling events, primarily through the Gs protein-adenylate cyclase pathway. medchemexpress.comgenome.jp Activation of the β1-adrenoceptor leads to the stimulation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). genome.jpahajournals.org
As a partial agonist, xamoterol is less effective at stimulating adenylate cyclase and subsequent cAMP production compared to a full agonist like isoproterenol (B85558). nih.gov Studies in rat and human myocardium have shown that while isoproterenol can increase cAMP levels by over 2.5-fold, xamoterol produces a more modest, concentration-dependent increase. ahajournals.orgnih.gov For instance, in human myocardial strips, xamoterol caused a maximum 2.00-fold increase in cAMP over control levels. ahajournals.orgnih.gov In neonatal rat cardiomyocyte cultures, xamoterol has an EC50 value of 80 nM for the generation of cAMP. caymanchem.com The EC50 value represents the concentration of a drug that gives a half-maximal response.
The efficiency of adenylate cyclase activation by xamoterol can be influenced by other factors. For example, the presence of forskolin, a direct activator of adenylate cyclase, can narrow the difference in cAMP production between xamoterol and isoproterenol, suggesting a more efficient coupling of the receptor to the catalytic subunit of the enzyme. nih.gov
Protein Kinase A (PKA) Dependent Pathways
The increase in intracellular cAMP levels upon xamoterol stimulation leads to the activation of Protein Kinase A (PKA), a key downstream effector in the β1-adrenergic signaling pathway. medchemexpress.comgenome.jpnih.gov PKA is a holoenzyme consisting of regulatory and catalytic subunits. When cAMP binds to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating various target proteins within the cell. genome.jp
The involvement of PKA in the effects of xamoterol has been demonstrated in several studies. For example, the xamoterol-induced loss of membrane-bound β-adrenoceptors in cell-free preparations was prevented by an inhibitor of PKA. nih.gov This suggests that PKA plays a role in the receptor desensitization process for xamoterol. nih.gov Furthermore, the attenuation of isoproterenol-mediated internalization of β-adrenoceptors by xamoterol also required the activation of PKA. nih.gov In the context of ion channel modulation, the inhibitory effect of xamoterol on the IKr current in guinea-pig cardiac myocytes was significantly reduced by the PKA inhibitor KT5720, indicating that PKA mediates this β1-adrenergic effect. oup.comspandidos-publications.comnih.gov
Modulation of Ion Channel Activity (e.g., IKr)
Xamoterol has been shown to modulate the activity of cardiac ion channels, which is a crucial aspect of its pharmacological effects. A significant finding is its inhibitory effect on the rapid component of the delayed rectifier potassium current (IKr), which is conducted by the human ether-à-go-go-related gene (hERG) potassium channels. spandidos-publications.comnih.govsciencepublishinggroup.com The IKr current plays a critical role in the repolarization of the cardiac action potential. spandidos-publications.comnih.gov
In guinea-pig ventricular myocytes, xamoterol decreases the IKr current in a concentration-dependent manner. spandidos-publications.comnih.gov At a concentration of 10 μM, xamoterol caused a significant reduction in the IKr tail current. oup.comspandidos-publications.com This effect is mediated through the β1-adrenoceptor and involves the PKA signaling pathway, as the PKA inhibitor KT5720 attenuates the xamoterol-induced inhibition of IKr. oup.comspandidos-publications.comnih.gov Interestingly, the inhibitory effect of xamoterol on IKr also appears to involve Protein Kinase C (PKC) and Phospholipase C (PLC), as inhibitors of these enzymes also reduced the effect of xamoterol. spandidos-publications.comnih.gov
The modulation of IKr by xamoterol can have implications for arrhythmogenesis, and understanding this functional link between the β1-adrenergic receptor and IKr is an area of ongoing research. oup.comspandidos-publications.comnih.gov
Table 2: Effect of Xamoterol on IKr Current in Guinea-Pig Ventricular Myocytes
| Xamoterol Concentration (μM) | Normalized IKr Current Amplitude (Mean ± SEM) |
|---|---|
| 0.01 | 0.96 ± 0.12 spandidos-publications.com |
| 0.1 | 0.86 ± 0.13 spandidos-publications.com |
| 1 | 0.67 ± 0.12 spandidos-publications.com |
| 10 | 0.59 ± 0.10 spandidos-publications.com |
Biased Agonism and G Protein-Coupled Receptor (GPCR) Conformational Dynamics
The concept of biased agonism, or functional selectivity, proposes that a ligand can stabilize different conformational states of a G protein-coupled receptor (GPCR), leading to the preferential activation of certain downstream signaling pathways over others. plos.orgnih.gov In the case of β-adrenergic receptors, this typically refers to a bias towards G protein signaling (e.g., cAMP production) versus β-arrestin signaling. plos.orgnih.gov
Xamoterol has been identified as a G protein-biased agonist at the β1-adrenoceptor. plos.orgnih.gov This means it preferentially activates the G protein-cAMP signaling pathway with minimal to no engagement of the β-arrestin pathway. plos.orgnih.gov This is in contrast to an unbiased agonist like isoproterenol, which activates both pathways. plos.org The development of β1-AR ligands with functional selectivity for the cAMP cascade is an area of interest for therapeutic applications, as it could potentially target disease-relevant pathways while avoiding agonist-induced tolerance. plos.orgnih.gov
The structural basis for this biased agonism is thought to lie in the specific conformational changes that xamoterol induces in the β1-adrenoceptor upon binding. scbt.com These specific conformations may favor coupling to Gs proteins while being less conducive to β-arrestin recruitment. While xamoterol is a partial agonist for Gs-mediated cAMP production, it has been shown to have very weak partial agonist activity at the β-arrestin pathway. nih.gov
Interestingly, while xamoterol is primarily a β1-AR agonist, at higher doses, it can also interact with β2-adrenergic receptors, and this interaction can lead to signaling through Gi/o proteins, which can oppose the effects of Gs-mediated signaling. nih.gov This highlights the complex pharmacology of xamoterol and the importance of considering its effects on different receptor subtypes and signaling pathways.
Comparative Receptor Selectivity (Beta-1 vs. Beta-2 Adrenoceptors) in Research Models
This compound is characterized in pharmacological research as a selective partial agonist of the beta-1 adrenergic receptor (β1-adrenoceptor). wikipedia.orgcambridge.org Its selectivity signifies a greater affinity and functional activity at β1-adrenoceptors, which are predominantly located in cardiac tissue, compared to beta-2 adrenoceptors (β2-adrenoceptors), which are prevalent in bronchial and vascular smooth muscle. wikipedia.orgspandidos-publications.com This selectivity has been a central focus of numerous in vitro and in vivo research models designed to elucidate its therapeutic potential and mechanism of action.
The intrinsic sympathomimetic activity (ISA) of xamoterol at the β1-adrenoceptor is approximately 50% of that of a full agonist like isoprenaline. wikipedia.org In functional studies on rat cardiac tissue, xamoterol produced a maximal heart rate response equivalent to about 65% of that induced by isoprenaline. nih.gov This partial agonism allows it to modulate the heart's response to sympathetic stimulation; it provides a degree of cardiac stimulation at rest while acting as a functional antagonist during high sympathetic drive, such as during exercise. drugbank.com
Conversely, xamoterol demonstrates no significant agonist activity at β2-adrenoceptors. drugbank.comdrugbank.com This selectivity for the β1-receptor has been consistently demonstrated in studies where its effects were not diminished by the presence of a specific β2-receptor antagonist, ICI 118,551. caymanchem.comnih.gov
Research in various models has quantified this selectivity. In radioligand binding assays and functional studies, xamoterol's affinity for β1-adrenoceptors is substantially higher than for β2-adrenoceptors. For instance, reported pA2 values, a measure of antagonist potency, are in the range of 7.4 to 7.8 for β1-adrenoceptors, while for β2-adrenoceptors, the values are significantly lower, ranging from 5.2 to 6.2. tocris.comrndsystems.com This indicates a much stronger interaction with the β1-receptor subtype.
Studies using neonatal rat cardiomyocytes have shown an EC50 value (the concentration of a drug that gives a half-maximal response) of 80 nM for the generation of cyclic AMP (cAMP), a key second messenger in β-adrenergic signaling. caymanchem.com In isolated rat right atria, xamoterol increased the spontaneous contraction rate with an EC50 of 4.67 nM. caymanchem.com The cardiac stimulatory effects observed in vivo in beagle dogs and rat models of heart failure were effectively reversed by the selective β1-antagonist betaxolol, but not by the selective β2-antagonist ICI 118,551, further confirming that its action is mediated through the β1-adrenoceptor. caymanchem.com
In human studies, the cardiac effects of xamoterol, such as increases in heart rate and systolic blood pressure, were attenuated by pretreatment with the β1-selective blocker bisoprolol, providing clinical evidence for its β1-adrenoceptor-mediated action. nih.gov Comparative studies with other agents like celiprolol, which exerts its effects via β2-adrenoceptors, have highlighted xamoterol's distinct β1-selectivity in the human heart. nih.gov
However, it is noteworthy that at higher concentrations, the selectivity can be overcome, and xamoterol may interact with β2-adrenoceptors. nih.gov Research into memory retrieval mechanisms has suggested that at higher doses, xamoterol can activate β2-receptors, leading to effects that are distinct from its primary β1-mediated actions. nih.gov This dose-dependent activity underscores the importance of concentration in determining receptor interaction and subsequent physiological response.
The following tables summarize the comparative receptor selectivity data from various research models.
Table 1: Comparative Binding Affinity and Potency of Xamoterol at Adrenoceptors
This table presents data on the binding affinity (pA2) of Xamoterol at beta-1 and beta-2 adrenoceptors, demonstrating its selectivity.
| Receptor Subtype | pA2 Value Range | Implied Selectivity |
| Beta-1 (β1) Adrenoceptor | 7.4 - 7.8 tocris.comrndsystems.com | High Affinity |
| Beta-2 (β2) Adrenoceptor | 5.2 - 6.2 tocris.comrndsystems.com | Low Affinity |
Table 2: Functional Activity of Xamoterol in In Vitro Research Models
This table details the functional effects of Xamoterol in different experimental laboratory models, quantifying its partial agonist activity.
| Research Model | Measured Effect | EC50 Value | Intrinsic Activity (vs. Isoprenaline) | Reference |
| Neonatal Rat Cardiomyocytes | cAMP Generation | 80 nM | Not specified | caymanchem.com |
| Isolated Rat Right Atria | Spontaneous Contraction | 4.67 nM | Not specified | caymanchem.com |
| Rat Cardiac Tissue | Heart Rate Response | Not specified | ~65% | nih.gov |
| Human Myocardial Strips | cAMP Generation | Not specified | ~60% of Bucindolol's activity | ahajournals.orgnih.gov |
Preclinical and in Vitro Pharmacological Investigations
Effects on Isolated Tissue Preparations
Studies on isolated tissues have provided fundamental insights into the direct actions of xamoterol (B1682282) on cardiac muscle, independent of systemic physiological influences.
Myocardial Contractility Studies (e.g., isolated rat atria, neonatal rat cardiomyocytes)
In preparations of isolated rat atria, xamoterol has been shown to increase the force of contraction. scirp.org Specifically, under normoxic conditions, xamoterol (1 x 10⁻⁸ M) induced a time-dependent increase in contractility (dF/dt). scirp.org This positive inotropic effect was also observed in isolated guinea pig papillary muscles. psu.edu Further studies on neonatal rat cardiomyocyte cultures revealed that xamoterol is a partial agonist of β1-adrenergic receptors (β1-ARs), with an EC50 value of 80 nM for the generation of cyclic AMP (cAMP), a key second messenger in cardiac muscle contraction. caymanchem.com In failing human myocardial preparations, the positive inotropic effect of xamoterol was observed under control conditions, but this effect was abolished after pretreatment with the full agonist isoproterenol (B85558), highlighting its partial agonist nature. ahajournals.org
Chronotropic and Inotropic Activity Analysis
Xamoterol exhibits both chronotropic (heart rate) and inotropic (contractile force) effects. In spontaneously beating isolated rat right atria, xamoterol increased the contraction rate with an EC50 of 4.67 nM. caymanchem.com Similarly, in isolated guinea pig atria, xamoterol produced positive chronotropic effects. bps.ac.uk Analysis of its effects against the full agonist isoprenaline demonstrated that xamoterol behaves as a typical partial agonist. researchgate.net It increased both the frequency of spontaneously beating atria and the force of electrically driven left atria on its own. researchgate.net When co-administered with isoprenaline, xamoterol shifted the concentration-response curves for isoprenaline to the right, indicating competitive antagonism at higher agonist concentrations. psu.eduresearchgate.net The pA2 values, a measure of antagonist potency, for xamoterol against isoprenaline-induced positive chronotropic and inotropic effects were determined to be 7.92 and 7.99, respectively. researchgate.net
Chronotropic and Inotropic Effects of Xamoterol in Isolated Tissues
| Preparation | Effect Measured | Observation | EC50/pA2 Value | Source |
|---|---|---|---|---|
| Isolated Rat Right Atria | Spontaneous Contraction Rate (Chronotropic) | Increased rate of contraction | EC50 = 4.67 nM | caymanchem.com |
| Neonatal Rat Cardiomyocytes | cAMP Generation (Inotropic Pathway) | Partial agonist activity | EC50 = 80 nM | caymanchem.com |
| Isolated Guinea Pig Atria | Chronotropic Effect | Weak positive chronotropic effects | Intrinsic Activity < 0.55 (vs. Isoprenaline) | bps.ac.uk |
| Isolated Guinea Pig Left Atria | Antagonism of Isoprenaline (Chronotropic) | Competitive antagonism | pA2 = 7.92 | researchgate.net |
| Isolated Guinea Pig Left Atria | Antagonism of Isoprenaline (Inotropic) | Competitive antagonism | pA2 = 7.99 | researchgate.net |
In Vivo Research in Animal Models (Non-Clinical Physiological Responses)
Animal models have been instrumental in understanding how the effects of xamoterol observed in vitro translate to a complex physiological system.
Cardiovascular System Studies (e.g., heart rate modulation in canines, rats)
In vivo studies have confirmed the partial agonist activity of xamoterol on the cardiovascular system. In beagle dogs, xamoterol was shown to increase heart rate with an ED50 of 3.2 µg/kg. caymanchem.com A similar effect was observed in a rat model of spontaneous heart failure, with an ED50 of 6 µg/kg. caymanchem.com The β1-selectivity of this effect was demonstrated by its reversal with the selective β1-AR antagonist betaxolol, but not the selective β2-AR antagonist ICI 118,551. caymanchem.com In anesthetized dogs, the effects of xamoterol were dependent on the underlying sympathetic tone; at low cardiac sympathetic nerve stimulation frequencies, it increased heart rate, while at higher frequencies, it decreased heart rate. ahajournals.org Functional studies in rats showed that xamoterol produced a maximal heart rate response equivalent to about 65% of that of the full agonist isoprenaline. nih.gov
In Vivo Cardiovascular Effects of Xamoterol in Animal Models
| Animal Model | Parameter Measured | Observation | ED50 Value | Source |
|---|---|---|---|---|
| Beagle Dogs | Heart Rate | Increased heart rate | 3.2 µg/kg | caymanchem.com |
| Rat (Spontaneous Heart Failure) | Heart Rate | Increased heart rate | 6 µg/kg | caymanchem.com |
| Anesthetized Dogs | Heart Rate | Increased at low sympathetic stimulation, decreased at high stimulation | N/A | ahajournals.org |
| Rats | Maximal Heart Rate Response | ~65% of the effect of isoprenaline | N/A | nih.gov |
Neurobiological and Memory Research (e.g., hippocampus-dependent emotional memory in mice)
Intriguing findings have emerged from neurobiological research on xamoterol. While initially characterized as a β1-AR partial agonist, studies on memory retrieval have revealed more complex actions. In mice, xamoterol was found to impair the retrieval of hippocampus-dependent emotional memory. nih.gov This impairment was observed in tasks like Pavlovian and instrumental fear conditioning. nih.gov Surprisingly, further investigation using pharmacological antagonists and knockout mice indicated that this memory-impairing effect was not mediated by β1-adrenergic signaling, but rather through β2-adrenergic signaling. nih.gov The impairing effects of xamoterol were blocked by a β2-antagonist and were absent in mice lacking β2-adrenergic receptors. nih.gov This suggests that at the doses used in these behavioral studies, xamoterol's effects on β2 receptors become functionally significant in the context of memory retrieval. nih.govfrontiersin.org
Cellular and Subcellular Research Models
At the cellular and subcellular level, research has focused on the mechanisms underlying xamoterol's effects. A key finding is that chronic treatment with xamoterol, at doses that produce a maximal functional response in vivo, does not lead to the down-regulation of cardiac β-adrenoceptors in rats. nih.gov This is in contrast to the full agonist isoprenaline, which caused a significant reduction in β-adrenoceptor density after chronic infusion. nih.gov The ability of xamoterol to provide a baseline level of cardiac stimulation without causing receptor desensitization is a significant aspect of its pharmacological profile.
Beta-Adrenoceptor Trafficking and Regulation Studies
Xamoterol hemifumarate's interaction with β-adrenoceptors, particularly its role as a partial agonist, has prompted investigations into its long-term effects on receptor density and sensitivity. Unlike full agonists, which often lead to significant receptor desensitization and downregulation, xamoterol exhibits a distinct regulatory profile.
A pivotal study compared the effects of chronic (6-day) subcutaneous infusions of xamoterol with the full agonist isoprenaline on rat cardiac β-adrenoceptors. nih.gov The findings revealed that while isoprenaline infusion resulted in a substantial 39% reduction in the density of β-adrenoceptors in ventricular membranes, xamoterol treatment did not cause any significant change in receptor density compared to saline controls. nih.gov This lack of downregulation occurred even though plasma concentrations of xamoterol were sufficient to achieve maximum functional response and 100% β-adrenoceptor occupancy. nih.gov The relative proportions of β-adrenoceptor subtypes remained unchanged by either xamoterol or isoprenaline. nih.gov These results indicate that xamoterol does not induce cardiac β-adrenoceptor downregulation upon chronic administration in this model. nih.gov Studies in healthy human volunteers have corroborated these findings, showing that the effects of xamoterol were well-maintained after chronic dosing with no indications of β1-adrenoceptor desensitization. nih.govahajournals.org
While xamoterol does not appear to cause long-term receptor downregulation, it does influence shorter-term receptor trafficking. In vitro studies using isolated cardiac myocytes have shown that xamoterol can mediate a time- and concentration-dependent loss of β-adrenoceptors from the cell surface through internalization. nih.gov This process was found to be sensitive to inhibitors of the cytoskeleton, such as colchicine (B1669291) and cytochalasine. nih.gov
Interestingly, the mechanism of xamoterol-induced receptor internalization appears to differ from that of full agonists like isoprenaline. In cell-free preparations, the loss of membrane-bound β-adrenoceptors induced by xamoterol was prevented by an inhibitor of protein kinase A (PKA). In contrast, the internalization caused by isoprenaline was prevented by heparin, an inhibitor of β-adrenoceptor kinase (GRK), but not by the PKA inhibitor. nih.gov This suggests that xamoterol's influence on the cycling of cardiac β-adrenoceptors involves different intracellular signaling pathways than those utilized by full agonists. nih.gov Furthermore, xamoterol was found to attenuate the internalization of β-adrenoceptors mediated by isoprenaline, an effect that required the activation of PKA. nih.gov
Table 1: Comparative Effects of Xamoterol and Isoprenaline on Cardiac β-Adrenoceptor Regulation in Rats
| Parameter | Xamoterol (Chronic Infusion) | Isoprenaline (Chronic Infusion) |
| β-Adrenoceptor Density | No significant change | ~39% reduction nih.gov |
| Receptor Downregulation | Not induced nih.gov | Induced nih.gov |
| Internalization Pathway | Protein Kinase A (PKA) dependent nih.gov | β-Adrenoceptor Kinase (GRK) dependent nih.gov |
Beta-Adrenoceptor Stimulation and Cellular Responses
As a selective β1-adrenoceptor partial agonist, this compound elicits cellular responses that are intermediate between those of a full agonist and an antagonist. nih.govnih.gov This activity is characterized by its ability to stimulate the receptor, but to a lesser degree than endogenous catecholamines or full synthetic agonists like isoprenaline. nih.govahajournals.org
In functional studies, xamoterol's maximal effect on heart rate in rats was approximately 65% of that produced by isoprenaline. nih.gov This partial agonism translates to specific effects on intracellular signaling cascades. The primary pathway for β1-adrenoceptor signaling involves the coupling to the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). ahajournals.org Xamoterol is considerably less effective than isoprenaline in stimulating adenylate cyclase activity. nih.gov However, this difference in efficacy can be narrowed by the presence of forskolin, which suggests that xamoterol induces a less efficient coupling of the receptor to the catalytic subunit of the adenylyl cyclase enzyme. nih.gov
The partial agonist activity of xamoterol leads to positive inotropic (contractility) and chronotropic (heart rate) effects. nih.govumb.edu.plahajournals.org In isolated, electrically stimulated left ventricular muscle-strip preparations from non-failing human atrial myocardium, xamoterol demonstrates a positive inotropic effect. ahajournals.org However, this effect can be influenced by the activation state of the β-adrenergic signaling pathway. For instance, pretreatment with the full agonist isoprenaline, which causes desensitization, can abolish the positive inotropic effect of subsequently administered xamoterol. ahajournals.org This indicates that in conditions where β-adrenoceptors are already desensitized, such as in failing myocardium, the partial agonist activity of xamoterol may be masked. ahajournals.org
The cellular response to xamoterol can also be affected by genetic variations in the β1-adrenoceptor. In ex vivo studies on human ventricular trabeculae, xamoterol elicited small positive inotropic responses in hearts from individuals homozygous for the Arg-389 variant of the β1-adrenoceptor, but not in those carrying the Gly-389 variant.
Table 2: In Vitro Cellular Responses to this compound
| Cellular Response | Model System | Key Findings | Reference(s) |
| Adenylyl Cyclase Stimulation | Isolated Myocytes / Cell-Free Preparations | Less effective than isoprenaline. nih.gov | nih.gov |
| Maximal Heart Rate Response | Rat Heart (in vivo/in vitro) | ~65% of the maximal response to isoprenaline. nih.gov | nih.gov |
| Inotropic Effect | Non-failing Human Atrial Myocardium | Positive inotropic effect observed. ahajournals.org | ahajournals.org |
| Inotropic Effect | Isoproterenol-pretreated Myocardium | Positive inotropic effect abolished. ahajournals.org | ahajournals.org |
| Inotropic Effect | Human Ventricles (Arg-389 β1AR) | Small positive inotropic response. | |
| Inotropic Effect | Human Ventricles (Gly-389 β1AR) | No significant inotropic response. |
Advanced Methodologies in Xamoterol Hemifumarate Research
Radioligand Binding Assays for Receptor Characterization
Radioligand binding assays are a cornerstone in the pharmacological characterization of compounds like xamoterol (B1682282) hemifumarate, providing detailed insights into their interaction with specific receptors. These assays utilize a radiolabeled ligand that binds to the receptor of interest, allowing for the determination of key parameters such as receptor density (Bmax) and ligand affinity (Kd). nih.govperceptive.com
In the context of xamoterol, which is known for its activity at β-adrenoceptors, radioligand binding studies have been instrumental. For instance, studies on guinea pig ventricle membranes using the radioligand [¹²⁵I]ICYP (iodocyanopindolol) have been conducted to characterize the binding properties of xamoterol. psu.edu These experiments revealed that [¹²⁵I]ICYP binds to a single population of sites with high affinity. psu.edu Competition binding assays, where unlabeled xamoterol competes with the radioligand, have shown that xamoterol's binding is complex, fitting a model with multiple affinity states. psu.edu Specifically, in the absence of GppNHp (a non-hydrolyzable GTP analog), xamoterol's binding was best described by a three-site model, comprising one high-affinity state and two distinct low-affinity states. psu.edu
The data from such competition experiments are used to calculate the inhibition constant (Ki), which reflects the affinity of the unlabeled ligand (xamoterol) for the receptor. perceptive.comsci-hub.se These assays can be performed on various receptor preparations, including crude cell membranes from tissues or cultured cells. sci-hub.se The choice of assay type—saturation, competition, or kinetic—depends on the specific research question being addressed. nih.gov Saturation experiments determine Bmax and Kd of the radioligand, while competition assays are used to determine the affinity of unlabeled drugs. nih.govperceptive.com
Table 1: Xamoterol Binding Affinity States in Guinea Pig Ventricle Membranes
| Affinity State | Percentage of Receptor Population | Dissociation Constant (KH/KL) (nM) |
| High Affinity (RH) | 54 ± 1% | 122 ± 26 |
| Low Affinity 1 (RL1) | 21 ± 2% | - |
| Low Affinity 2 (RL2) | 25 ± 3% | - |
| Data derived from competition binding experiments with [¹²⁵I]ICYP in the absence of GppNHp. psu.edu |
Spectroscopic and Chromatographic Techniques for Compound Analysis in Research (e.g., HNMR, HPLC/UV)
Spectroscopic and chromatographic techniques are fundamental for the analysis and quality control of xamoterol hemifumarate in research settings.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method for determining the purity and concentration of xamoterol. This technique separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nuv.ac.inchromatographyonline.com The separated components are then detected by a UV detector, which measures the absorbance of light at a specific wavelength. chromatographyonline.com For many pharmaceutical compounds, HPLC-UV provides a robust and accurate method for quantification. researchgate.net In the analysis of xamoterol, HPLC with UV detection at 254 nm has been reported, showing a specific retention time that confirms the compound's identity and allows for purity assessment. The area under the peak in the chromatogram is proportional to the concentration of the analyte. chromatographyonline.com
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is another powerful analytical tool used to elucidate the chemical structure of molecules like xamoterol. mnstate.edusavemyexams.com ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons within the molecule. mnstate.edu The key features of a ¹H NMR spectrum are the chemical shift, integration, and signal splitting (spin-spin coupling). mnstate.edu While specific ¹H NMR data for this compound is detailed in specialized chemical databases, the general application of this technique involves confirming the structural integrity of the synthesized or purchased compound by comparing the obtained spectrum with a reference spectrum or predicting the spectrum based on the known structure. researchgate.net
Table 2: Analytical Techniques for this compound
| Technique | Application | Key Parameters |
| HPLC/UV | Purity assessment and quantification | Retention time, Peak area, UV absorbance wavelength (e.g., 254 nm) |
| ¹H NMR | Structural confirmation and elucidation | Chemical shift (ppm), Integration, Splitting patterns (multiplicity) mnstate.edu |
Biosensor Technologies for Signaling Pathway Monitoring (e.g., Bioluminescence Resonance Energy Transfer-based biosensors)
Bioluminescence Resonance Energy Transfer (BRET) is an advanced biosensor technology used to monitor protein-protein interactions and conformational changes in real-time within living cells. nih.govresearchgate.net This technique has been particularly valuable in studying the signaling pathways activated by G protein-coupled receptors (GPCRs), such as the β-adrenergic receptors targeted by xamoterol. acs.orgnih.gov
BRET assays involve fusing a bioluminescent donor enzyme (like Renilla luciferase, Rluc) and a fluorescent acceptor protein (like Green Fluorescent Protein, GFP) to the proteins of interest. researchgate.net When the two proteins are in close proximity (1-10 nm), energy is transferred from the donor to the acceptor upon addition of a substrate, resulting in light emission by the acceptor. researchgate.net This allows for the dynamic monitoring of receptor-effector interactions, such as a receptor binding to G proteins or β-arrestin. acs.org
In the study of xamoterol and its effects on β-adrenergic receptors, BRET-based biosensors have been employed to dissect its signaling profile. For example, BRET sensors can be designed to detect the activation of specific G protein subtypes (e.g., Gs, Gi, G12) or the recruitment of β-arrestin to the receptor. nih.gov Research using a panel of BRET-based biosensors has revealed that xamoterol, acting on the β1-adrenergic receptor, primarily activates the Gs pathway, with little to no engagement of other G proteins like Gi2, Gz, or G12, or recruitment of β-arrestin2. nih.gov This demonstrates the utility of BRET in characterizing the signaling bias of ligands like xamoterol, providing a more nuanced understanding of their pharmacology beyond simple agonism or antagonism. nih.gov
Table 3: BRET Biosensor Applications in Xamoterol Research
| BRET Application | Pathway Monitored | Finding for Xamoterol |
| G protein activation | Gs, Gi2, Gz, G12 | Selective activation of the Gs pathway at the β1AR nih.gov |
| β-arrestin recruitment | β-arrestin2 | No significant recruitment to the β1AR nih.gov |
| Receptor conformational changes | Ligand-induced conformational shifts | Can be used to probe changes promoted by partial agonists like xamoterol nih.gov |
Genetic and Molecular Approaches in Mechanistic Research (e.g., knockout models)
Genetic and molecular approaches, particularly the use of knockout (KO) mouse models, are crucial for dissecting the in vivo mechanisms of action of drugs like xamoterol. wikipedia.orgwikipedia.org Gene knockout involves inactivating a specific gene to study its function by observing the resulting phenotype. wikipedia.org This technique allows researchers to attribute a drug's effects to a specific receptor or signaling component with a high degree of certainty. nih.gov
In xamoterol research, KO mice have been instrumental in clarifying which β-adrenergic receptor subtype mediates its effects on memory retrieval. While xamoterol is classified as a β1-adrenergic receptor partial agonist, studies using mice lacking either the β1- or β2-adrenergic receptor have provided more precise insights. nih.gov Research has shown that xamoterol impairs memory retrieval in wild-type mice. nih.gov To determine which receptor was responsible for this effect, the drug was tested in β1 KO and β2 KO mice. nih.gov The results demonstrated that xamoterol's memory-impairing effects were absent in β2 KO mice but were still present in β1 KO mice, providing genetic evidence that this particular effect is mediated through the β2-adrenergic receptor, not the β1-receptor. nih.govupenn.edu This highlights the power of knockout models in revealing the complex pharmacology of a compound that may interact with multiple receptor subtypes. nih.gov
Table 4: Use of Knockout Mice in Xamoterol Research
| Mouse Model | Key Gene Inactivated | Research Question | Key Finding |
| β1 Knockout (β1 KO) | β1-adrenergic receptor | Does xamoterol impair memory via the β1-receptor? | Xamoterol still impaired memory retrieval, suggesting this effect is not β1-receptor dependent. nih.gov |
| β2 Knockout (β2 KO) | β2-adrenergic receptor | Does xamoterol impair memory via the β2-receptor? | Xamoterol's memory-impairing effect was abolished, indicating it is mediated by the β2-receptor. nih.gov |
Accelerator Mass Spectrometry (AMS) in Preclinical Study Design
Accelerator Mass Spectrometry (AMS) is an ultra-sensitive analytical technique that allows for the measurement of extremely low levels of isotopes, particularly carbon-14 (B1195169) (¹⁴C). nih.govcern.ch In pharmaceutical research, AMS is employed in preclinical and clinical studies to trace the fate of a drug in the body with unparalleled sensitivity, often millions of times greater than conventional methods like liquid scintillation counting. nih.gov
The principle of AMS involves accelerating ions to high energies, which allows for the separation and counting of individual rare isotopes from abundant stable isotopes. nih.gov For pharmaceutical applications, this means that studies involving ¹⁴C-labeled compounds can be conducted with significantly lower doses of radioactivity, enhancing safety. nih.gov
In the preclinical study design for a compound like this compound, AMS can be a powerful tool for various ADME (absorption, distribution, metabolism, and excretion) studies. pharmaron.com By synthesizing ¹⁴C-labeled xamoterol, researchers can administer a very low, pharmacologically inactive dose (a "microdose") to animal models. pharmaron.com AMS can then be used to:
Quantify drug levels in plasma and tissues: Its high sensitivity allows for the detection of parent drug and metabolites in various biological matrices, even at very low concentrations. pharmaron.com
Profile metabolites: By coupling HPLC with AMS, it's possible to generate a radioactive profile of metabolites from plasma or excreta samples obtained from animals given a nanoCurie dose of a ¹⁴C-labeled drug. nih.gov
Determine absolute bioavailability: AMS can be used in study designs that combine a non-radiolabeled oral dose with an intravenous ¹⁴C-microtracer dose. pharmaron.com
This technology enables comprehensive preclinical characterization with minimal radioactive burden, providing crucial data for the progression of a drug candidate. nih.govpharmaron.com
Table 5: Potential Applications of AMS in Preclinical Xamoterol Research
| AMS Application | Study Type | Information Gained |
| Mass Balance | Excretion studies | Total recovery of ¹⁴C-labeled drug and metabolites in urine and feces. pharmaron.com |
| Metabolite Profiling | HPLC-AMS analysis | Quantitative profile of metabolites in plasma, blood, and excreta. pharmaron.com |
| Tissue Distribution | Quantitative Whole-Body Autoradiography (QWBA) alternative | Precise quantification of drug-related material in specific tissues and organs. pharmaron.com |
| Absolute Bioavailability | IV ¹⁴C-microtracer studies | Pharmacokinetics of the intravenous dose to determine the fraction of an oral dose that reaches systemic circulation. pharmaron.com |
Theoretical and Conceptual Implications for Adrenergic Receptor Science
Xamoterol (B1682282) Hemifumarate as a Pharmacological Probe for Receptor Function and Signaling
Xamoterol hemifumarate serves as a critical pharmacological probe primarily due to its high selectivity as a partial agonist for the β1-adrenergic receptor (β1-AR). tocris.comtocris.comrndsystems.com This selectivity allows researchers to investigate the specific roles of the β1-AR subtype, distinguishing its functions from those of the β2-AR and other adrenergic receptors. The compound, also known by its developmental code ICI 118,587, exhibits significantly different binding affinities for β1 and β2 adrenoceptors, a key characteristic for a selective probe. tocris.comcaymanchem.com
Research has quantified this selectivity, demonstrating its utility in experimental settings. For instance, its pA2 values, a measure of antagonist potency, are markedly higher at β1-adrenoceptors (7.4 - 7.8) compared to β2-adrenoceptors (5.2 - 6.2). tocris.comtocris.comrndsystems.com This differential affinity underscores its capacity to preferentially modulate β1-AR signaling pathways.
| Receptor Subtype | pA2 Value |
| β1-adrenoceptor | 7.4 - 7.8 |
| β2-adrenoceptor | 5.2 - 6.2 |
This interactive table summarizes the receptor selectivity of this compound, with pA2 values indicating its higher potency at the β1-adrenoceptor subtype. tocris.comtocris.comrndsystems.com
In functional assays, xamoterol demonstrates its partial agonist activity. It has an EC50 value of 80 nM for the generation of cyclic AMP (cAMP) in neonatal rat cardiomyocyte cultures and an EC50 of 4.67 nM for increasing the spontaneous contraction of isolated rat right atria. caymanchem.com The specificity of its action has been confirmed in vivo, where the effects of xamoterol, such as an increased heart rate in animal models, are reversed by the selective β1-AR antagonist betaxolol, but not by the selective β2-AR antagonist ICI 118551. caymanchem.com This characteristic allows researchers to isolate and study the physiological and cellular consequences of β1-AR activation. Furthermore, unlike some other beta-adrenoceptor drugs such as prenalterol (B117765) and pirbuterol, xamoterol has no significant agonist activity at the β2-adrenoceptor, which enhances its precision as a pharmacological tool. drugbank.com
Future Directions in Adrenergic Receptor Ligand Design and Mechanistic Research
The knowledge gleaned from studying this compound continues to influence the future of adrenergic receptor research and drug design. Its profile as a selective β1-AR partial agonist has set a benchmark and inspired the development of new ligands with more refined pharmacological properties, such as biased agonism.
Biased agonism is a paradigm where a ligand can preferentially activate one intracellular signaling pathway over another at the same receptor. nih.gov There is significant interest in developing biased GPCR ligands to target disease-relevant pathways while avoiding those that cause adverse effects. nih.gov Research efforts have sought to create G protein-biased partial agonists of the β1-AR, inspired by xamoterol's profile, for potential use in neurocognitive disorders like Alzheimer's disease. nih.gov The goal is to design compounds that retain the beneficial signaling properties of β1-AR activation while having improved characteristics, such as better brain permeability, which xamoterol lacks. nih.gov
Furthermore, detailed structural studies comparing xamoterol to other ligands have illuminated the specific molecular interactions that determine ligand efficacy and selectivity. For example, the ability of most full agonists to form a hydrogen bond with a specific asparagine residue (N6.55) in the β2-AR, an interaction that partial agonists like xamoterol cannot make, helps explain subtype selectivity and differing efficacies. researchgate.netmdpi.com This level of mechanistic detail is crucial for the rational, structure-based design of novel ligands. By understanding precisely how compounds like xamoterol interact with the receptor on an atomic level, scientists can design new molecules with tailored affinities, selectivities, and signaling profiles for various therapeutic applications. researchgate.net
Q & A
Q. What are the key pharmacological properties of xamoterol hemifumarate, and how are they experimentally validated?
this compound is a selective β1-adrenoceptor partial agonist with demonstrated efficacy in increasing cAMP production (EC50 = 80 nM in neonatal rat cardiomyocytes) and enhancing spontaneous atrial contractions (EC50 = 4.67 nM in isolated rat atria) . Methodological validation includes:
- Receptor binding assays : Radioligand competition assays using <sup>3</sup>H-CGP 12177 to quantify β1-adrenoceptor affinity.
- Functional studies : Measurement of heart rate changes in animal models (e.g., ED50 = 3.2 µg/kg in dogs) .
- Solubility validation : Dissolution in DMSO (80 mg/mL) and water (10 mg/mL), with sonication recommended for DMSO solutions .
Q. What experimental protocols are recommended for synthesizing this compound?
Synthesis involves:
- Step 1 : Reaction of (R)-2-(chloromethyl)oxirane with CsF in iPrOH to generate epoxide intermediates .
- Step 2 : Ring-opening with N-(2-aminoethyl)morpholine-4-carboxamide, followed by Pd/C-catalyzed deprotection to yield the free phenolic compound .
- Final purification : Ethanol recrystallization to obtain (S)-xamoterol hemifumarate as a crystalline solid . Validation includes HPLC purity checks (>97%) and spectroscopic characterization (NMR, MS) .
Q. How should researchers handle solubility and stability challenges during in vitro studies?
- Solubility : Use DMSO for high-concentration stock solutions (100 mM) and dilute in aqueous buffers for physiological assays. Avoid prolonged storage (>24 hours) due to hydrolysis risks .
- Stability : Store at -20°C (powder) or -80°C (solutions). Stability under physiological conditions (pH 7.4, 37°C) should be monitored via UV-Vis spectroscopy to detect degradation products (e.g., fumaric acid) .
Advanced Research Questions
Q. What molecular mechanisms underlie the β1-adrenoceptor selectivity of this compound?
Structural studies identify isoleucine I118 in the β1-adrenoceptor transmembrane domain as critical for selective binding. Mutagenesis experiments show that replacing I118 with β2-adrenoceptor residues (e.g., serine) reduces xamoterol’s affinity by >10-fold . Computational docking simulations further support the role of hydrophobic interactions between xamoterol’s morpholine ring and I118 .
Q. How can researchers reconcile discrepancies in reported stability data for this compound?
Contradictory findings arise from storage conditions:
- Stable : When stored at recommended temperatures (-20°C), this compound shows no decomposition over 3 years .
- Unstable : Exposure to moisture or oxidative conditions (e.g., strong oxidizers) accelerates degradation, producing CO2, CO, and nitrogen oxides . Methodological recommendations :
- Use inert atmospheres (N2) during handling.
- Regularly validate compound integrity via mass spectrometry .
Q. What strategies optimize in vivo-to-in vitro translation of xamoterol’s cardiac effects?
Key considerations include:
- Species differences : Rat models show higher β1-adrenoceptor density in atria vs. ventricles, affecting contraction response thresholds .
- Dosing protocols : Subcutaneous administration in mice (ED50 = 6 µg/kg) minimizes first-pass metabolism compared to oral routes .
- Biased agonism : Xamoterol’s G protein-coupled receptor (GPCR) bias can be quantified using BRET assays to measure cAMP vs. β-arrestin recruitment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

